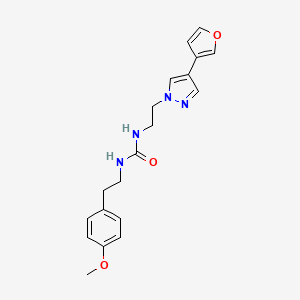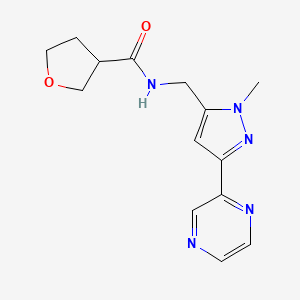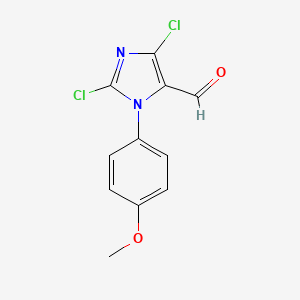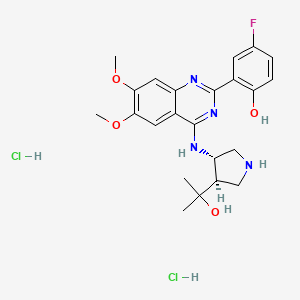![molecular formula C19H14ClNO3S2 B2998821 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 1414727-15-3](/img/structure/B2998821.png)
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .科学的研究の応用
Antibacterial and Antifungal Activities
A significant body of research has focused on the antibacterial and antifungal properties of thiazolidinone derivatives, which share a common structural motif with the chemical compound . For instance, synthesized thiazolidinone derivatives have demonstrated potent antibacterial activity against both gram-negative and gram-positive bacteria, along with moderate anti-enzymatic potential. These compounds have shown particular efficacy against strains like S. typhi, K. pneumoniae, and S. aureus, suggesting their potential as novel antibacterial agents (Siddiqui et al., 2014). Additionally, other studies have reported promising antifungal activities against pathogens such as C. albicans, further supporting the potential of thiazolidinone derivatives in treating fungal infections (Patel, Patel, & Patel, 2010).
Anticancer Properties
The anticancer properties of thiazolidinone derivatives have also been extensively studied. Research has demonstrated that these compounds exhibit antiproliferative activity against various human cancer cell lines, including leukemia, breast, and colon cancer cells. Some derivatives have been found to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. For example, derivatives containing furan moiety and substituted at the thiazolidinone moiety showed significant antiproliferative activity and were able to induce apoptosis in human leukemia cells (Chandrappa et al., 2009).
Antitrypanosomal and Anticancer Activity
Further expanding the utility of thiazolidinone derivatives, some compounds have been synthesized for their trypanocidal activity against Trypanosoma brucei, with certain derivatives inhibiting the growth of parasites at sub-micromolar concentrations. Additionally, these compounds have shown anticancer activity in vitro, inhibiting the growth of human tumor cell lines, which suggests a dual therapeutic potential for treating both parasitic infections and cancer (Holota et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiazolidinone derivatives have been key areas of research, providing insights into their chemical properties and potential applications. Studies have detailed the synthesis processes, including the formation of 5-enamine-4-thiazolidinone derivatives, and their evaluation for various biological activities. These studies not only contribute to the understanding of the chemical behavior of these compounds but also pave the way for the development of novel derivatives with enhanced biological activities (Patel et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S2/c20-14-8-6-13(7-9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNQKXPZUNTJDC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-4-amine](/img/structure/B2998738.png)
![N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2998739.png)
![1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2998740.png)
![3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2998742.png)
![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)
![N-[2-(Pyridin-3-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2998748.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998755.png)


